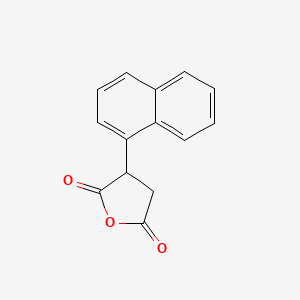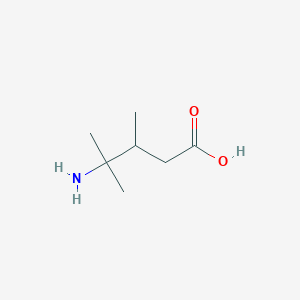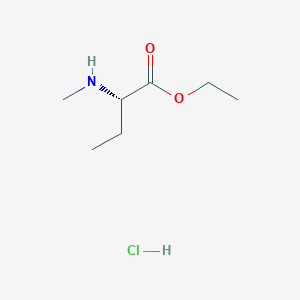
2-(Bromomethyl)-1-ethyl-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-1-ethyl-4-methylbenzene is an organic compound with the molecular formula C10H13Br. It is a derivative of toluene, where the methyl group is substituted with a bromomethyl group. This compound is often used in organic synthesis due to its reactivity and ability to form various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-ethyl-4-methylbenzene typically involves the bromination of 1-ethyl-4-methylbenzene (p-ethyltoluene). One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat conditions . The reaction proceeds via a free radical mechanism, where the bromine radical selectively abstracts a hydrogen atom from the methyl group, leading to the formation of the bromomethyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the bromination of 1-ethyl-4-methylbenzene with bromine or N-bromosuccinimide in the presence of a solvent such as dichloromethane or acetonitrile . The reaction mixture is then passed through a pipeline reactor under controlled temperature and light conditions to ensure efficient bromination.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-ethyl-4-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or primary amines in polar solvents such as ethanol or water.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Alcohols, nitriles, or amines.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Methyl derivatives.
Scientific Research Applications
2-(Bromomethyl)-1-ethyl-4-methylbenzene is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1-ethyl-4-methylbenzene involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. In biological systems, the compound can interact with nucleophilic sites on enzymes or other biomolecules, potentially inhibiting their function or altering their activity .
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar structure but lacks the ethyl and methyl groups on the benzene ring.
1-Bromo-2-methylbenzene: Similar structure but with the bromine atom directly attached to the benzene ring.
2-Bromomethyl-1,3-dioxolane: Contains a bromomethyl group but with a different ring structure.
Uniqueness
2-(Bromomethyl)-1-ethyl-4-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other brominated aromatic compounds. Its combination of an ethyl and a methyl group along with the bromomethyl group makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H13Br |
|---|---|
Molecular Weight |
213.11 g/mol |
IUPAC Name |
2-(bromomethyl)-1-ethyl-4-methylbenzene |
InChI |
InChI=1S/C10H13Br/c1-3-9-5-4-8(2)6-10(9)7-11/h4-6H,3,7H2,1-2H3 |
InChI Key |
MIVIFUMZBBDKGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-(Methylsulfanyl)phenyl]piperidine](/img/structure/B13611478.png)








![3-[(2,2,2-Trifluoroethyl)sulfanyl]azetidine hydrochloride](/img/structure/B13611552.png)
![tert-butyl N-[2-amino-2-(2-chloro-5-fluorophenyl)ethyl]carbamate](/img/structure/B13611560.png)
